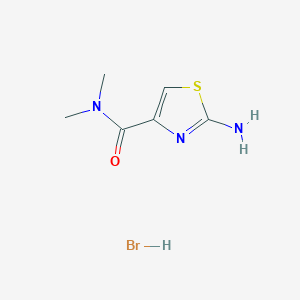

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is a compound with the CAS Number: 2413898-81-2 . It has a molecular weight of 252.13 . The compound is a powder and is stored at room temperature . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .

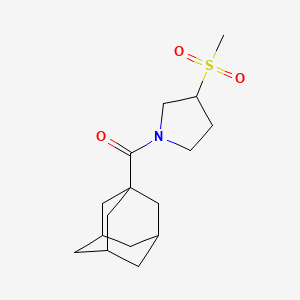

Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 252.13 . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .Applications De Recherche Scientifique

Peptide Synthesis

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is utilized in peptide synthesis. For example, its involvement in the Ugi four-component condensation (4CC) starting from 2,5-dihydro-1,3-thiazoles allows the synthesis of sulfur-containing peptide analogues (Kintscher & Martens, 1992).

Cyclization and Recyclization Processes

This compound is also involved in cyclization and recyclization processes. In one study, thiocarboxamides, including N,N-thioureas, underwent Michael addition followed by intramolecular substitution to afford thiazoline-4-carboxylates, which are cysteine derivatives (Nötzel et al., 2001).

Synthesis of Antimicrobial Compounds

Additionally, 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide plays a role in the synthesis of novel antimicrobial compounds. One study demonstrated its use in synthesizing substituted-thiazole-2-semicarbazides with promising antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

Synthesis of Biologically Active Compounds

The compound has been used to synthesize new 2-aminopyrrole derivatives exhibiting significant cytotoxic activity against certain tumor cells (Zykova et al., 2018).

Involvement in Nonsteroidal Anti-Inflammatory Drugs

It's also found in the synthesis of nonsteroidal anti-inflammatory drugs derived from 2-aminothiazole and 2-amino-2-thiazoline, indicating potential medical applications (Lynch et al., 2006).

Formation of 2-Thiohydantoins

The compound is involved in the formation of 2-thiohydantoins, a significant reaction in organic chemistry (Balya et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXPJYEZKAACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)